molecular formula C11H11ClN2O2 B1390223 2-Imidazol-1-ylmethyl-benzoic acid hydrochloride CAS No. 1185293-25-7

2-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Cat. No.: B1390223
CAS No.: 1185293-25-7
M. Wt: 238.67 g/mol
InChI Key: DHHKTUZPNVDBLO-UHFFFAOYSA-N
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Description

2-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a synthetic organic compound featuring an imidazole ring linked via a methyl group to the ortho position of a benzoic acid moiety, with a hydrochloride counterion enhancing its solubility.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-4-2-1-3-9(10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHKTUZPNVDBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview:

  • Reactants:

    • Imidazole
    • Tert-butyl chloroacetate (TBCA)
    • Suitable base (e.g., potassium carbonate)
  • Procedure:

    • Imidazole reacts with tert-butyl chloroacetate in a solvent-free environment at ambient or slightly elevated temperatures.
    • The reaction proceeds via nucleophilic substitution, forming imidazol-1-ylmethyl tert-butyl ester .
    • The ester is isolated by simple water suspension and filtration, avoiding solvent evaporation or recrystallization.
    • Hydrolysis in water yields imidazol-1-ylmethyl-benzoic acid .
    • Acidification with hydrochloric acid produces the hydrochloride salt.

Research Findings:

  • Advantages:

    • High yield (>80%)
    • Environmentally friendly, avoiding hazardous solvents
    • Simple work-up involving water addition and filtration
    • Minimal impurities, with di-acid impurity less than 0.5%
  • Data Table:

Step Reagents Conditions Yield Notes
1 Imidazole + tert-butyl chloroacetate + K₂CO₃ Solvent-free, room temp ~85% Isolation by water suspension
2 Hydrolysis in water Heating at 90-95°C ~80% Acidification with HCl

Hydrolysis and Salt Formation

The ester intermediate, imidazol-1-ylmethyl tert-butyl ester , undergoes hydrolysis in aqueous media to form the free acid. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

Procedure Details:

  • Hydrolysis:
    • Conducted in water at 90–95°C.
    • Complete conversion observed within 2 hours.
  • Salt Formation:
    • Acidification with concentrated HCl (6N) at controlled temperature.
    • Crystallization of This compound occurs upon cooling.

Research Data:

Summary Table:

Step Reagents Conditions Yield Purity Notes
Hydrolysis Water 90–95°C, 2 h ~80% ≥95% Simple filtration
Salt formation HCl Cooling ~84% High purity Crystallization

Alternative Synthetic Routes

Other methods involve traditional solvent-based reactions, such as:

However, these approaches often require extensive purification, solvent removal, and pose environmental concerns.

Comparison of Preparation Methods

Method Solvent Use Yield Environmental Impact Purity Process Complexity
Solvent-free N-alkylation None >85% Low ≥95% Simple work-up
Solvent-based synthesis Yes Variable Higher Variable More steps, purification needed
Hydrolysis + salt formation Water ~80–84% Low ≥95% Straightforward

Chemical Reactions Analysis

2-Imidazol-1-ylmethyl-benzoic acid hydrochloride, like other imidazole-containing compounds, can undergo a variety of chemical reactions. These include:

Scientific Research Applications

2-Imidazol-1-ylmethyl-benzoic acid hydrochloride is widely used in scientific research, particularly in the field of proteomics . Its applications include:

Mechanism of Action

The mechanism of action of 2-Imidazol-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : Ortho substitution in the target compound vs. para in Dazoxiben could alter steric interactions and electronic properties .
  • Functional Groups : The hydroxymethyl group in ’s compound enhances hydrophilicity, contrasting with the benzoic acid moiety in the target compound .

Pharmacological Activity Comparison

Imidazole derivatives are frequently explored for enzyme inhibition. While direct data on the target compound are unavailable, analogs provide insights:

  • Dazoxiben Hydrochloride : A thromboxane synthase inhibitor (IC₅₀ ~0.1 µM) used to modulate platelet aggregation .
  • Raloxifene Hydrochloride (): A selective estrogen receptor modulator repurposed as a SARS-CoV-2 3CLpro inhibitor (IC₅₀ ~15 µM) .
  • Berberine Hydrochloride (): Exhibits antidiabetic and antimicrobial activity, with HPLC quantification aiding pharmacokinetic studies .

Hypothetical Activity of Target Compound :
The ortho-substituted benzoic acid group may enhance binding to enzymes with hydrophobic active sites, while the imidazole ring could participate in hydrogen bonding. Its activity might resemble Dazoxiben but with altered potency due to structural differences .

Physicochemical Properties and Analytical Methods

Solubility and Stability :

  • Hydrochloride salts generally improve aqueous solubility. The target compound’s benzoic acid group (pKa ~4.2) enhances solubility at physiological pH compared to non-acidic analogs like 2-benzylimidazoline hydrochloride .

Analytical Characterization :

  • HPLC : Used to quantify related hydrochlorides (e.g., berberine hydrochloride) with retention times influenced by polarity .
  • X-ray Crystallography : SHELX programs () are widely used to resolve structures of imidazole derivatives, though the target compound’s structure remains uncharacterized .

Biological Activity

2-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H10ClN3O2
  • CAS Number : 1185293-25-7

This compound belongs to a class of imidazole derivatives which are known for their diverse biological activities, including anticancer properties.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth.
  • DNA Interaction : Similar to other imidazole derivatives, this compound may bind to DNA, influencing gene expression and triggering apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, one study showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
II1DLD-157.4
II1MCF-779.9

These findings suggest that this compound may exhibit similar or enhanced activity against these cell lines .

Other Biological Activities

In addition to anticancer properties, imidazole derivatives have been investigated for their antimicrobial and anti-inflammatory effects. Research indicates that these compounds can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for treating infections and inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in clinical settings:

  • Cytotoxicity Evaluation : A study involving a series of imidazole-based compounds demonstrated significant cytotoxic effects on multiple cancer cell lines. The results indicated that structural modifications could enhance potency against resistant cancer types .
  • In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor size and improved survival rates compared to controls. These studies support the potential for clinical applications in oncology .

Q & A

Basic Question: What are the optimal synthetic routes for 2-Imidazol-1-ylmethyl-benzoic acid hydrochloride, and how can reaction efficiency be maximized?

Methodological Answer:
The synthesis of imidazole-containing compounds like this compound can be optimized using solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/MeSO₃H). This method achieves high yields (90–96%) by minimizing side reactions and reducing purification steps . For intermediates, dichloromethane and diisopropylethylamine are effective solvents and bases, respectively, to enhance reaction rates and selectivity . Key parameters include:

  • Temperature: Maintain 80–100°C for efficient acylation.
  • Catalyst Loading: Use 1.2–1.5 equivalents of Eaton’s reagent.
  • Substrate Purity: Ensure starting materials (e.g., benzoic acid derivatives) are >95% pure to avoid byproducts.

Basic Question: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:
Analytical Techniques:

  • HPLC: Use a C18 column with a mobile phase of 0.03 M KH₂PO₄ and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linearity (R² = 0.9999) and recovery rates of 99.7–100.1% .
  • X-ray Crystallography: Resolve crystal structures using SHELXL refinement software. For example, similar compounds (e.g., 4-(imidazol-1-yl)benzoic acid) crystallize in monoclinic systems (space group P2₁/c) with bond lengths of 1.32–1.45 Å for imidazole rings .
  • Melting Point Analysis: Confirm purity by comparing observed mp (e.g., 313–315°C for analogous compounds) with literature values .

Advanced Question: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:
Yield discrepancies often arise from inhomogeneous mixing or heat transfer limitations. To address this:

  • Scale-Up Protocol:
    • Reactor Design: Use jacketed reactors with efficient stirring (≥500 rpm) to ensure uniform temperature distribution.
    • In Situ Monitoring: Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress .
    • Post-Reaction Quenching: Optimize quenching conditions (e.g., ice-cold water) to prevent decomposition.
  • Case Study: A 10x scale-up of imidazo[2,1-b]thiazole synthesis showed a 5% yield drop due to incomplete acylation. Adjusting the catalyst-to-substrate ratio from 1:1 to 1.2:1 restored yields to 92% .

Advanced Question: What analytical methods are suitable for pharmacokinetic and stability studies of this compound?

Methodological Answer:
Stability Testing:

  • Forced Degradation: Expose the compound to heat (80°C), light (1.2 million lux·hr), and acidic/alkaline conditions (0.1 M HCl/NaOH) to identify degradation products via LC-MS .
  • In Vitro Release Kinetics: Use a USP Apparatus II (paddle method) at 50 rpm in pH 6.8 phosphate buffer. Fit data to Higuchi or Korsmeyer-Peppas models to determine release mechanisms (e.g., diffusion-controlled) .

Pharmacokinetic Profiling:

  • Plasma Protein Binding: Use equilibrium dialysis with human serum albumin (HSA) to measure binding affinity.
  • Metabolite Identification: Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Advanced Question: How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:
Antimicrobial Testing:

  • MIC Assays: Test against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) using broth microdilution. Prepare serial dilutions (0.5–128 µg/mL) and incubate for 24–48 hr .
  • Time-Kill Studies: Assess bactericidal activity by plating aliquots at 0, 2, 4, 6, and 24 hr.

Anti-Inflammatory Screening:

  • COX-2 Inhibition: Use a fluorometric assay with celecoxib as a positive control. Measure IC₅₀ values via fluorescence quenching .

Advanced Question: How can computational tools predict synthetic pathways and optimize reaction conditions?

Methodological Answer:
Retrosynthesis Software:

  • AI-Driven Platforms: Tools like Pistachio and Reaxys suggest one-step routes using precursor scoring (plausibility threshold ≥0.01). For example, coupling 2-chloroacetate with imidazole derivatives may yield intermediates .
  • DFT Calculations: Optimize transition states (e.g., acylation steps) using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Imidazol-1-ylmethyl-benzoic acid hydrochloride
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2-Imidazol-1-ylmethyl-benzoic acid hydrochloride

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